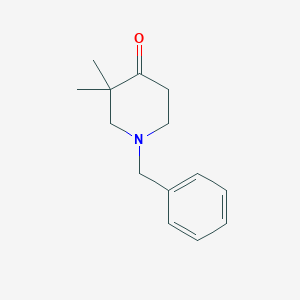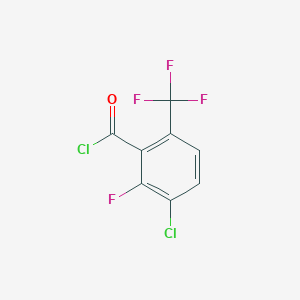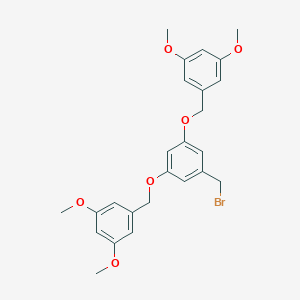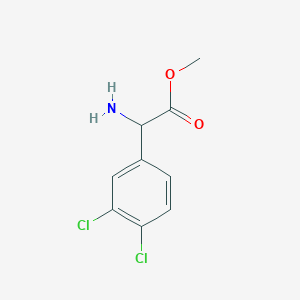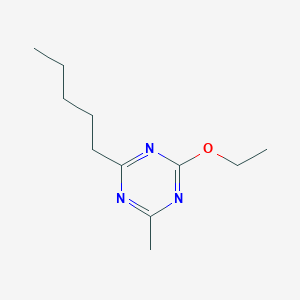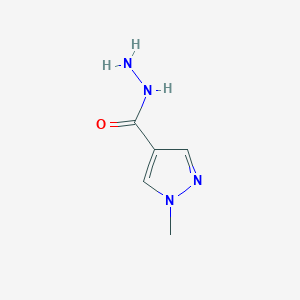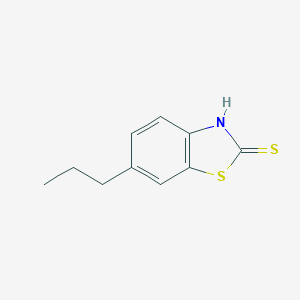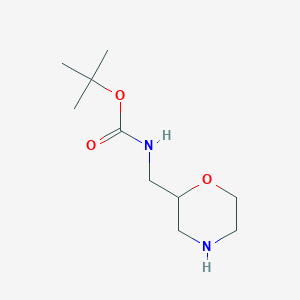![molecular formula C6H6F3NO2 B068300 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 164931-85-5](/img/structure/B68300.png)
3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane, also known as TFA-OXA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a bicyclic lactam that contains a trifluoroacetyl group, which makes it highly reactive and useful in a variety of chemical reactions. In
Mécanisme D'action
The mechanism of action of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane is not fully understood, but it is believed to interact with proteins through covalent modification. The trifluoroacetyl group is highly reactive and can form covalent bonds with nucleophilic groups on proteins, such as cysteine and lysine residues. This covalent modification can alter the activity of the protein and lead to biological effects.
Biochemical and Physiological Effects
3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane has been shown to have various biochemical and physiological effects. Studies have demonstrated that 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane derivatives can inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and histone deacetylases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane in lab experiments is its high reactivity, which allows for the synthesis of novel compounds. Furthermore, 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane derivatives have demonstrated potential biological activity, making them useful in drug discovery. However, the high reactivity of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane can also lead to non-specific binding to proteins, which can complicate data interpretation. Additionally, the trifluoroacetyl group can be difficult to remove from synthesized compounds, which can limit their use in biological assays.
Orientations Futures
There are several future directions for research involving 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane. One area of interest is the development of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane derivatives with improved biological activity and selectivity. Furthermore, 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane can be used as a tool to study the function of specific proteins and enzymes. Additionally, 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane can be used in the development of new chemical probes for biological imaging and diagnostics.
Conclusion
In conclusion, 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery, chemical biology, and medicinal chemistry. The synthesis of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane involves the reaction of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane has various applications in scientific research, including the synthesis of novel compounds with potential biological activity, the study of protein-ligand interactions, and the inhibition of enzyme activity. While 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane has advantages in lab experiments, such as high reactivity, it also has limitations, such as non-specific binding to proteins. There are several future directions for research involving 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane, including the development of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane derivatives with improved biological activity and the use of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane in the development of new chemical probes for biological imaging and diagnostics.
Méthodes De Synthèse
The synthesis of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane involves the reaction of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. This reaction produces 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane as a white crystalline solid with a high yield. The purity of the compound can be increased through recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane has various applications in scientific research, including drug discovery, chemical biology, and medicinal chemistry. It can be used as a building block for the synthesis of novel compounds with potential biological activity. 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane derivatives have been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activity. Furthermore, 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane can be used as a tool to study protein-ligand interactions and enzyme mechanisms.
Propriétés
Numéro CAS |
164931-85-5 |
|---|---|
Nom du produit |
3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane |
Formule moléculaire |
C6H6F3NO2 |
Poids moléculaire |
181.11 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(6-oxa-3-azabicyclo[3.1.0]hexan-3-yl)ethanone |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)5(11)10-1-3-4(2-10)12-3/h3-4H,1-2H2 |
Clé InChI |
RGGRKBLCFSQUSE-UHFFFAOYSA-N |
SMILES |
C1C2C(O2)CN1C(=O)C(F)(F)F |
SMILES canonique |
C1C2C(O2)CN1C(=O)C(F)(F)F |
Synonymes |
6-Oxa-3-azabicyclo[3.1.0]hexane, 3-(trifluoroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




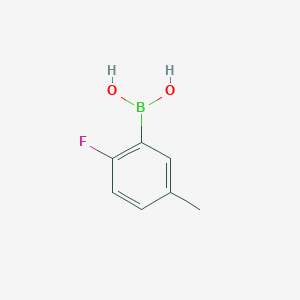

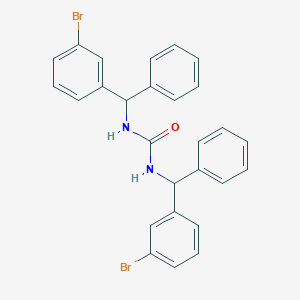
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)
